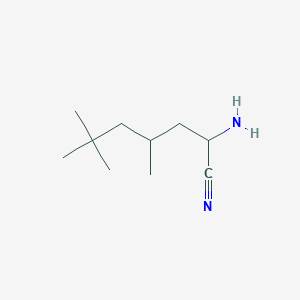

1-Cyano-3,5,5-trimethylhexylamine

説明

1-Cyano-3,5,5-trimethylhexylamine is a nitrile-containing compound characterized by a hexylamine backbone substituted with a cyano group at position 1 and methyl groups at positions 3, 5, and 3.

特性

分子式 |

C10H20N2 |

|---|---|

分子量 |

168.28 g/mol |

IUPAC名 |

2-amino-4,6,6-trimethylheptanenitrile |

InChI |

InChI=1S/C10H20N2/c1-8(5-9(12)7-11)6-10(2,3)4/h8-9H,5-6,12H2,1-4H3 |

InChIキー |

YFLXTVGVHWYMHR-UHFFFAOYSA-N |

正規SMILES |

CC(CC(C#N)N)CC(C)(C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The evidence highlights several nitriles and amines with structural or functional similarities, though none match the exact structure of 1-cyano-3,5,5-trimethylhexylamine. Below is a comparative analysis of key compounds:

Table 1: Comparison of Nitriles and Related Compounds

Key Findings from Comparative Analysis

Structural Diversity and Functional Roles: 1-Cyano-3,4-epithiobutane and 3-methyl-2-butenenitrile are plant-derived nitriles linked to defense mechanisms and flavor profiles . Their reactivity and low olfactory thresholds make them critical in plant-environment interactions. In contrast, 1-cyano-3,3-diphenylpropyl derivatives (e.g., piritramide) are synthetic nitriles with pharmaceutical applications, highlighting the versatility of nitrile groups in drug design .

Toxicity and Stability: Natural nitriles like 1-cyano-3,4-epithiobutane exhibit higher toxicity in mammalian models compared to synthetic analogs (e.g., n-valeronitrile), suggesting structure-dependent metabolic pathways . Synthetic nitriles (e.g., piritramide) are regulated due to psychoactive properties, emphasizing the need for rigorous safety profiling in drug development .

Analytical Detection: Volatile nitriles (e.g., benzenepropanenitrile) are detectable via HS/GC-IMS and SPME/GC-MS, with high model predictive accuracy (Q² = 0.972–0.997) . These methods could theoretically apply to 1-cyano-3,5,5-trimethylhexylamine if volatility permits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。